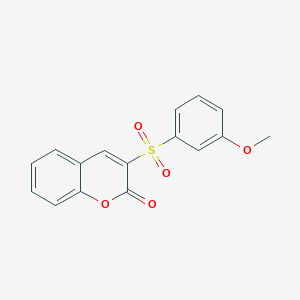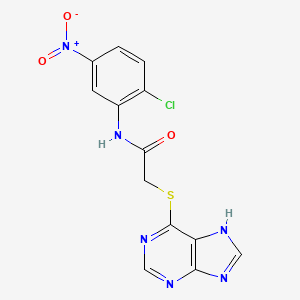![molecular formula C15H18BrN3 B15119768 1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15119768.png)
1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole is a complex organic compound that features an azetidine ring, a bromophenyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the bromophenyl group and finally the imidazole ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive form.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the target and the biological system.
Comparación Con Compuestos Similares
Similar Compounds
- 1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole
- 1-({1-[(2-fluorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole
- 1-({1-[(2-iodophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole
Uniqueness
1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole is unique due to the presence of the bromophenyl group, which can impart specific reactivity and properties to the compound. This makes it distinct from similar compounds with different halogen substituents, potentially leading to unique applications and effects.
Propiedades
Fórmula molecular |
C15H18BrN3 |
|---|---|
Peso molecular |
320.23 g/mol |
Nombre IUPAC |
1-[[1-[(2-bromophenyl)methyl]azetidin-3-yl]methyl]-2-methylimidazole |
InChI |
InChI=1S/C15H18BrN3/c1-12-17-6-7-19(12)10-13-8-18(9-13)11-14-4-2-3-5-15(14)16/h2-7,13H,8-11H2,1H3 |
Clave InChI |
VANJMIJUBRSBRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC2CN(C2)CC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B15119691.png)
![5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15119692.png)
![5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15119700.png)

![4-[1-(Pyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119710.png)
![2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine](/img/structure/B15119715.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B15119720.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119724.png)
![N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15119736.png)
![N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15119741.png)
![2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15119748.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine](/img/structure/B15119756.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119767.png)
